molecular formula C17H15NO2S2 B2500399 2-(methylthio)-N-((5-(thiophen-3-yl)furan-2-yl)methyl)benzamide CAS No. 2034595-05-4

2-(methylthio)-N-((5-(thiophen-3-yl)furan-2-yl)methyl)benzamide

Cat. No.: B2500399
CAS No.: 2034595-05-4
M. Wt: 329.43
InChI Key: NMJRKDRXJSPABF-UHFFFAOYSA-N
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Description

2-(Methylthio)-N-((5-(thiophen-3-yl)furan-2-yl)methyl)benzamide is a benzamide derivative characterized by:

  • Benzamide core: Substituted with a methylthio (-SMe) group at the ortho position.
  • Heterocyclic substituent: A furan-2-ylmethyl group attached to the benzamide nitrogen, with the furan ring further substituted at the 5-position by a thiophen-3-yl group. This structural configuration imparts unique electronic and steric properties, influencing solubility, stability, and biological interactions.

Properties

IUPAC Name

2-methylsulfanyl-N-[(5-thiophen-3-ylfuran-2-yl)methyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15NO2S2/c1-21-16-5-3-2-4-14(16)17(19)18-10-13-6-7-15(20-13)12-8-9-22-11-12/h2-9,11H,10H2,1H3,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NMJRKDRXJSPABF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=CC=CC=C1C(=O)NCC2=CC=C(O2)C3=CSC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15NO2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

329.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(methylthio)-N-((5-(thiophen-3-yl)furan-2-yl)methyl)benzamide typically involves multi-step organic reactions. One common approach is to start with the benzamide core and introduce the methylthio group through a nucleophilic substitution reaction. The thiophen-furan moiety can be attached via a coupling reaction, often using palladium-catalyzed cross-coupling techniques.

Industrial Production Methods

Industrial production of this compound may involve optimizing the synthetic route for scalability and cost-effectiveness. This includes selecting appropriate solvents, catalysts, and reaction conditions to maximize yield and purity while minimizing waste and energy consumption.

Chemical Reactions Analysis

Types of Reactions

2-(methylthio)-N-((5-(thiophen-3-yl)furan-2-yl)methyl)benzamide can undergo various chemical reactions, including:

    Oxidation: The methylthio group can be oxidized to a sulfoxide or sulfone.

    Reduction: The benzamide core can be reduced to the corresponding amine.

    Substitution: The thiophen-furan moiety can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Electrophilic aromatic substitution reactions may use reagents like bromine or nitric acid under acidic conditions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Amines.

    Substitution: Halogenated or nitrated derivatives of the thiophen-furan moiety.

Scientific Research Applications

Scientific Research Applications

1. Chemistry

  • Building Block for Synthesis : This compound serves as a fundamental building block in organic synthesis, enabling the creation of more complex molecules. Its structure allows for modifications that can lead to new chemical entities with desirable properties.

2. Biology

  • Antimicrobial Activity : Preliminary studies indicate that 2-(methylthio)-N-((5-(thiophen-3-yl)furan-2-yl)methyl)benzamide exhibits significant antimicrobial properties. It has been suggested as a candidate for developing new antimicrobial agents due to its effectiveness against various bacterial strains.
  • Anticancer Potential : Research has shown that this compound can inhibit the proliferation of certain cancer cell lines, indicating its potential as an anticancer agent. Its mechanism may involve interactions with cellular targets that disrupt critical biological pathways.

3. Medicine

  • Lead Compound for Drug Development : The unique structure of this compound positions it as a promising lead in drug discovery, particularly in the development of novel therapeutics targeting specific diseases, including cancer and infectious diseases.

4. Industry

  • Material Science Applications : The compound's electronic and optical properties make it suitable for developing new materials, particularly in electronics and photonics. Its ability to form stable complexes can be utilized in creating advanced materials with tailored functionalities.

Antimicrobial Activity

A study demonstrated that derivatives of this compound showed significant antibacterial activity against various pathogens. The compound's ability to inhibit bacterial growth suggests it could be developed into a new class of antibiotics.

Anticancer Activity

Research highlighted the cytotoxic effects of this compound on liver cancer (HepG2) cells, showing IC50_{50} values suggesting potent activity. Further investigations into structural modifications could enhance its efficacy against other cancer types .

Mechanism of Action

The mechanism of action of 2-(methylthio)-N-((5-(thiophen-3-yl)furan-2-yl)methyl)benzamide depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved can include inhibition of enzyme activity or disruption of cellular processes.

Comparison with Similar Compounds

Table 1: Comparative Analysis of Structural Analogues

Compound Name Structural Features Biological Activity Key Differences vs. Target Compound
2-Methoxy-N-((5-(thiophen-3-yl)furan-2-yl)methyl)benzamide Methoxy (-OMe) group at benzamide 2-position Moderate anti-inflammatory activity Methoxy is electron-donating, enhancing solubility but reducing hydrophobic interactions compared to methylthio.
2-Chloro-N-((5-(thiophen-3-yl)furan-2-yl)methyl)benzamide Chloro (-Cl) group at benzamide 2-position Enhanced anticancer activity Chloro’s electron-withdrawing nature may improve binding to electrophilic targets (e.g., DNA alkylation).
N-((5-(Furan-2-yl)-1H-pyrazol-3-yl)methyl)-2-(methylthio)benzamide Pyrazole ring replaces thiophene-furan substituent Moderate anticancer activity Pyrazole’s nitrogen-rich structure alters hydrogen-bonding potential and target selectivity.
N-(2-(Furan-2-yl)-2-hydroxypropyl)-2-(methylthio)benzamide Hydroxypropyl linker instead of thiophene-furan Anticancer and antimicrobial activity Hydroxypropyl increases hydrophilicity, affecting membrane permeability.
N-{[4-(Furan-3-yl)thiophen-2-yl]methyl}-2-(trifluoromethyl)benzamide Trifluoromethyl (-CF₃) at benzamide 2-position Not explicitly stated; inferred enhanced stability CF₃’s strong electron-withdrawing effect improves metabolic stability but may reduce target affinity.

Biological Activity

The compound 2-(methylthio)-N-((5-(thiophen-3-yl)furan-2-yl)methyl)benzamide is a synthetic organic molecule characterized by the presence of both thiophene and furan rings, which are known to contribute to various biological activities. This article explores the biological activity of this compound, focusing on its pharmacological potential, mechanisms of action, and relevant case studies.

Chemical Structure

The molecular structure of the compound can be represented as follows:

C14H13NO2S\text{C}_{14}\text{H}_{13}\text{N}\text{O}_2\text{S}

This structure features a benzamide core substituted with a methylthio group and a 5-(thiophen-3-yl)furan-2-yl moiety, which may enhance its interaction with biological targets.

Biological Activity Overview

Preliminary studies indicate that this compound exhibits a range of biological activities, including:

  • Antimicrobial Activity : The presence of heterocyclic rings often correlates with antimicrobial properties. Compounds similar to this benzamide have shown effectiveness against various bacterial strains.
  • Antiviral Properties : Research suggests that compounds containing thiophene and furan structures can inhibit viral replication, particularly in RNA viruses.
  • Anti-inflammatory Effects : The compound may modulate inflammatory pathways, potentially serving as an anti-inflammatory agent.

The biological activity of this compound is likely mediated through several mechanisms:

  • Receptor Interaction : The compound may interact with specific receptors involved in inflammatory responses and cell signaling pathways.
  • Enzyme Inhibition : It may inhibit enzymes critical for pathogen survival or inflammatory mediators, thereby reducing disease symptoms.

Case Studies and Research Findings

Recent studies have highlighted the potential of similar compounds in various therapeutic applications:

  • Antiviral Activity : A study examining derivatives of benzamides found that certain configurations could inhibit the activity of RNA-dependent RNA polymerase (RdRp), crucial for viral replication. The IC50 values ranged from 0.35 μM to 0.96 μM for effective compounds .
  • Antimicrobial Efficacy : Research on related compounds indicated significant antibacterial activity against Gram-positive bacteria, with minimum inhibitory concentrations (MICs) demonstrating effectiveness at low micromolar concentrations.
  • Anti-inflammatory Studies : Compounds with similar structures have been shown to reduce nitric oxide production in macrophages, suggesting a potential for treating inflammatory diseases .

Data Table: Biological Activity Summary

Activity TypeRelated CompoundsIC50/Effectiveness
AntiviralBenzamide derivatives0.35 μM - 0.96 μM
AntimicrobialVarious benzamidesMIC < 10 μg/mL
Anti-inflammatoryThiophene and furan derivativesReduced NO production

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